6,6'-Dibromo-2,3'-bipyridine
Overview
Description
6,6’-Dibromo-2,3’-bipyridine is a chemical compound . It is used as a catalyst for the preparation of iodoesters through copper-catalyzed [2,3]-and [1,2]-rearrangements of diazoesters and allylic iodides .
Synthesis Analysis
The synthesis of 6,6’-Dibromo-2,3’-bipyridine involves a Suzuki-Miyaura cross-coupling reaction . This reaction is performed with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in 1,4-dioxane and water for 8 hours under reflux conditions .Molecular Structure Analysis
The molecular formula of 6,6’-Dibromo-2,3’-bipyridine is C10H6Br2N2 . The average mass is 313.976 Da and the mono-isotopic mass is 311.889771 Da .Chemical Reactions Analysis
6,6’-Dibromo-2,3’-bipyridine is used as a catalyst for the preparation of iodoesters through copper-catalyzed [2,3]-and [1,2]-rearrangements of diazoesters and allylic iodides . It also undergoes a Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
The molecular formula of 6,6’-Dibromo-2,3’-bipyridine is C10H6Br2N2 . The average mass is 313.976 Da and the mono-isotopic mass is 311.889771 Da .Scientific Research Applications
Chemical Synthesis and Reactivity
6,6'-Dibromo-2,3'-bipyridine is used in chemical synthesis, particularly in the preparation of other bipyridine derivatives. For instance, it reacts with ammonia to produce 6,6'-diamino-2,2'-bipyridine (DABP), which shows interesting conformational changes and complexation behaviors with various metals like Cu(II), Ni(II), Co(II), and Zn(II). These reactions are significant due to the role of amino groups at the 6 and 6′ positions as strong electron-donating groups, influencing the complexation properties (Kishii, Araki, & Shiraishi, 1984). Additionally, 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine, a derivative of this compound, has been recognized for its potential in macromolecular and supramolecular applications, owing to its solubilizing groups, which are crucial for such applications (Amb & Rasmussen, 2006).
Material Science and Catalysis
In material science, this compound serves as a building block for complex materials. Its derivatives have been used in the preparation of copper(I) complexes for incorporation into dye-sensitized solar cells (DSCs), demonstrating the compound's role in the development of renewable energy technologies (Constable et al., 2009). Furthermore, its modification, such as through bridging bipyridine units with phenylphosphine links, has led to the creation of unique linear and cyclic oligomers, showcasing its versatility in synthesizing novel molecular structures (Ziessel, Charbonnière, Mameri, & Camerel, 2005).
Pharmacology and Biological Studies
In biological studies, the derivatives of this compound have been explored for their potential in developing new medicinal compounds. For example, a study on binuclear gold(III) oxo complexes, where 6,6'-dibromo-2,2'-bipyridine derivatives played a crucial role, aimed to understand their relationships to biological properties, highlighting the compound's relevance in medicinal chemistry (Gabbiani et al., 2008).
Safety and Hazards
6,6’-Dibromo-2,3’-bipyridine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present .
Properties
IUPAC Name |
2-bromo-5-(6-bromopyridin-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-5-4-7(6-13-9)8-2-1-3-10(12)14-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCZWMVSJDJKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654744 | |
Record name | 6,6'-Dibromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-17-9 | |
Record name | 6,6′-Dibromo-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Dibromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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